molecular formula C6H3Cl2N3 B019425 4,6-dichloro-1H-imidazo[4,5-c]pyridine CAS No. 2589-12-0

4,6-dichloro-1H-imidazo[4,5-c]pyridine

Cat. No. B019425
CAS RN: 2589-12-0
M. Wt: 188.01 g/mol
InChI Key: FDXNZTUWNBRZDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

4,6-Dichloro-1H-imidazo[4,5-c]pyridine and its derivatives have been synthesized through various methods, emphasizing the chemical versatility and reactivity of the imidazo[4,5-c]pyridine core. Techniques include palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles and copper-catalyzed amidation reactions, leading to diverse substitution patterns and enabling functional group diversity (Rosenberg, Zhao, & Clark, 2012; Wilson, Rosenberg, Kaminsky, & Clark, 2014). Additionally, a one-pot, metal-free, three-component reaction has been developed for the efficient formation of C-N, C-O, and C-S bonds, leading to imidazo[1,2-a]pyridines (Cao, Liu, Zhao, Cen, Lin, Zhu, & Fu, 2014).

Molecular Structure Analysis

The molecular structure and vibrational properties of 1H-imidazo[4,5-c]pyridine have been extensively studied. Theoretical data based on DFT quantum chemical calculations and experimental results from XRD, IR, and Raman studies have provided insight into the crystalline structure, highlighting hydrogen-bonded chains and the stability of the dimeric form (Dymińska, Wȩgliński, Gągor, & Hanuza, 2013).

Chemical Reactions and Properties

Imidazo[4,5-c]pyridine derivatives exhibit a wide range of chemical reactions due to their reactive core, enabling the formation of N-heterocyclic carbenes and facilitating diverse carbene transformations and C-H functionalizations (Alcarazo, Roseblade, Cowley, Fernández, Brown, & Lassaletta, 2005). These properties are crucial for synthesizing complex molecules with potential biological activity.

Physical Properties Analysis

The physical properties of 4,6-dichloro-1H-imidazo[4,5-c]pyridine derivatives, such as solubility and crystallinity, are influenced by their molecular structure. The crystallization in non-centrosymmetric orthorhombic space groups and the formation of hydrogen-bonded chains significantly affect the compound's physical state and interactions (Dymińska et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 4,6-dichloro-1H-imidazo[4,5-c]pyridine derivatives are key for their utility in synthetic chemistry. The ability to undergo selective functionalization and participate in complex cascade reactions underlines the importance of these compounds in the development of new synthetic methods and materials (Cao et al., 2014; Rosenberg et al., 2012).

Scientific Research Applications

  • Drug Development : Imidazo[1,2-a]pyridine scaffolds, which are closely related to 4,6-dichloro-1H-imidazo[4,5-c]pyridine, have potential as therapeutic agents with diverse activities, including anticancer, antimycobacterial, antileishmanial, and anticonvulsant properties (Deep et al., 2016). Similarly, imidazo[4,5-c]pyridine analogs with Akt (PKB) kinase antagonist activity show promise in treating cancer and arthritis (Lippa, 2007).

  • Organic Synthesis : Various chloroimidazo[4,5-c]pyridines and related derivatives have been synthesized, indicating potential applications in organic synthesis and drug discovery (Rousseau & Robins, 1965). New methods also enable the synthesis of imidazo[1,2-a]pyridines using readily available substrates and catalysts under mild reaction conditions, enhancing their biological activity (Ravi & Adimurthy, 2017).

  • Bioimaging : Imidazo[1,5-a]pyridine-based fluorophores exhibit potential as cell membrane probes, demonstrating high solvatochromic behavior and successful intercalation in artificial membrane models (Renno et al., 2022).

  • Material Science and Corrosion Inhibition : Imidazo[4,5-b] pyridine derivatives, such as SB9a and SB14a, show high inhibition performance against mild steel corrosion, making them promising for material preservation (Saady et al., 2021).

  • Vibrational and Structural Analysis : The molecular structures and vibrational properties of 1H-imidazo[4,5-c]pyridine reveal its unique normal modes and stability in the dimeric form, crucial for understanding the structure and properties of compounds containing this unit (Dymińska et al., 2013).

  • Antiviral Research : New substituted imidazo[4,5-b]pyridines show promising anti-HBV activity, with certain derivatives being highly competitive to interferon (Gerasi et al., 2020).

Future Directions

The future directions for “4,6-dichloro-1H-imidazo[4,5-c]pyridine” and its derivatives could involve further exploration of their biological activities . There is also potential for these compounds to be used in the development of new drugs . Additionally, the synthesis methods could be optimized for better yield and efficiency .

properties

IUPAC Name

4,6-dichloro-1H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-3-5(6(8)11-4)10-2-9-3/h1-2H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDXNZTUWNBRZDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(N=C1Cl)Cl)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50418419
Record name 4,6-dichloro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50418419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dichloro-1H-imidazo[4,5-c]pyridine

CAS RN

2589-12-0
Record name 2589-12-0
Source DTP/NCI
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Record name 4,6-dichloro-1H-imidazo[4,5-c]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloro-1H-imidazo[4,5-c]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
R Volpini, E Camaioni, S Costanzi, S Vittori… - Helvetica chimica …, 1998 - Wiley Online Library
Coupling of 4,6‐dichloro‐1H‐imidazo[4,5‐c]pyridine (2,6‐dichloro‐3‐deaza‐9H‐purine) (1) with 1,2‐O‐di‐acetyl‐5‐O‐benzoyl‐3‐deoxy‐β‐D‐ribofuranose (2), employing the acid‐…
Number of citations: 12 onlinelibrary.wiley.com
O Bande, P Herdewijn - European Journal of Organic Chemistry, 2014 - Wiley Online Library
The first chemical synthesis of the 3‐deazaspongosine nucleoside is described, starting from commercially available 4‐amino‐2,6‐dichloropyridine. The key step is the introduction of …
G Cristalli, S Costanzi, C Lambertucci, S Taffi, S Vittori… - Il farmaco, 2003 - Elsevier
A number of ligands for the adenosine binding sites has been obtained by using nucleoside convergent and divergent synthesis. Most of our nucleosides have been synthesized by …
Number of citations: 26 www.sciencedirect.com
AK Jha, A Sharon, R Rondla, CK Chu - Tetrahedron, 2009 - Elsevier
We herein report the hitherto unknown synthesis of 3-deazacarbovir and its adenosine analogue. The major highlight in the synthesis of adenosine analogs is to use 6-N,N-diboc …
Number of citations: 6 www.sciencedirect.com
ES Matyugina, SN Kochetkov… - Russian Chemical …, 2021 - iopscience.iop.org
Analogues and derivatives of nucleic acid components have been used as key drugs in different areas of medicine over the past decades. The replacement of one or more nitrogen …
Number of citations: 12 iopscience.iop.org
F Lovering, C Aevazelis, J Chang… - …, 2016 - Wiley Online Library
There has been significant interest in spleen tyrosine kinase (Syk) owing to its role in a number of disease states, including autoimmunity, inflammation, and cancer. Ongoing …
SM Choi, YJ An, ER Choi, YE Nam, EW Seo… - Journal of Molecular …, 2023 - Elsevier
3-Deazaneplanosin A (DZNep, 2) analogs showed a broad spectrum of biological activity against some cancers and DNA/RNA viruses as a promising inhibitor of the S-adenosyl-L-…
Number of citations: 2 www.sciencedirect.com
DK Tosh, MM Calkins, MS Ivancich, HA Bock… - European Journal of …, 2023 - Elsevier
(N)-Methanocarba adenosine derivatives were structurally modified to target 5-HT 2B serotonin receptors as antagonists, predominantly containing branched N 6 -alkyl groups. N 6 -…
Number of citations: 3 www.sciencedirect.com
S Bonazzi, A Gray, NM Thomsen, J Biag… - Journal of Medicinal …, 2023 - ACS Publications
The allosteric inhibitor of the mechanistic target of rapamycin (mTOR) everolimus reduces seizures in tuberous sclerosis complex (TSC) patients through partial inhibition of mTOR …
Number of citations: 3 pubs.acs.org

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